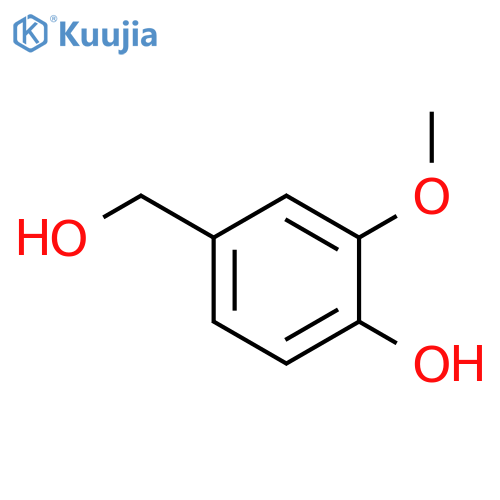Cas no 498-00-0 (Vanillyl alcohol)

Vanillyl alcohol structure
商品名:Vanillyl alcohol
Vanillyl alcohol 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-3-methoxybenzyl alcohol
- 4-HYDROXYMETHYL-2-METHOXY-PHENOL
- A 4-DIHYDROXY-3-METHOXYTOLUENE
- FEMA 3737
- RARECHEM AL BD 0101
- VANILLYL ALCOHOL
- 4-hydroxy-3-methoxy-benzenemethano
- 4-hydroxy-3-methoxybenzyl
- 4-hydroxy-3-methoxybenzylalcohol(vanillicalcohol)
- Benzenemethanol, 4-hydroxy-3-methoxy-
- vanillol
- VANILLYL ALCOHOL MI
- Vanillyl alcohol (4-Hydroxy-3-methoxybenzyl alcohol)
- Vanillyl
- CITRONELLOL, D-(SG)
- HOMOVANILLICALCOHOL
- 4-HYDROXY-3-METHOXYBENZENEMETHANOL
- 4-HYDROXY-3-METHOXYBENZYL ALCOHOL (VANILLYL ALCOHOL)
- 4-(Hydroxymethyl)-2-methoxyphenol
- VANILLYL ALCOHOL(RG)
- Vanillicalcohol
- NSC 3993
- Vanillin alcohol
- Vanillic alcohol
- 4-hydroxy-3-methoxybenzylalcohol
- 3-Methoxy-4-hydroxybenzyl alcohol
- 4-Hydroxy-3-methoxyphenylmethanol
- 4-Hydroxy-3-methoxy-benzenemethanol
- 4-Hydroxy-3-methoxyphenyl methanol
- 4-(hydroxymethyl)-2-methoxy-phenol
- V 0018 (alcohol)
- X7EA1JUA6M
- 4-HYDROXY-3-METHOXY-BENZYL
- p-(Hydroxymethyl)guaiacol
- Vanillylalcohol
- Vanillyl alcohol
-
- MDL: MFCD00004659
- インチ: 1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
- InChIKey: ZENOXNGFMSCLLL-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(C([H])([H])O[H])=C1[H])O[H]
- BRN: 1910044
計算された属性
- せいみつぶんしりょう: 154.06300
- どういたいしつりょう: 154.062994177 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 49.7
- ぶんしりょう: 154.16
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1690 (rough estimate)
- ゆうかいてん: 110-117 °C (lit.)
- ふってん: 313.1℃ at 760 mmHg
- フラッシュポイント: 143.2℃
- 屈折率: 1.4620 (estimate)
- ようかいど: 2 mg/mL at 20 °C
- すいようせい: Soluble in 95% ethanol (5 %), water, and oils.
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids.
- PSA: 49.69000
- LogP: 0.89310
- FEMA: 3737
- かんど: 空気に敏感である
- ようかいせい: 使用できません
Vanillyl alcohol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD97691)
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
Vanillyl alcohol 税関データ
- 税関コード:29095090
- 税関データ:
中国税関コード:
29095090
Vanillyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HD777-100g |
Vanillyl alcohol |
498-00-0 | 98% | 100g |
¥216.0 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033730-25g |
Vanillyl alcohol |
498-00-0 | 98% | 25g |
¥48.00 | 2024-10-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | V0018-25g |
Vanillyl alcohol |
498-00-0 | 98.0%(GC) | 25g |
¥300.0 | 2022-06-10 | |
| eNovation Chemicals LLC | D376534-1kg |
4-Hydroxy-3-methoxybenzyl alcohol |
498-00-0 | 97% | 1kg |
$650 | 2024-05-24 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60016-500mg |
498-00-0 | >98% | 500mg |
¥0.00 | 2024-10-31 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15160-50g |
4-Hydroxy-3-methoxybenzyl alcohol, 98+% |
498-00-0 | 98+% | 50g |
¥345.00 | 2023-02-24 | |
| Life Chemicals | F0001-1299-1g |
4-Hydroxy-3-methoxybenzyl alcohol |
498-00-0 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
| Ambeed | A266033-100mg |
4-(Hydroxymethyl)-2-methoxyphenol |
498-00-0 | 95% | 100mg |
$5.0 | 2025-02-20 | |
| Ambeed | A266033-10g |
4-(Hydroxymethyl)-2-methoxyphenol |
498-00-0 | 95% | 10g |
$10.0 | 2025-02-20 | |
| DC Chemicals | DCX-055-20 mg |
4-hydroxy-3-methoxybenzylalcohol(Vanillicalcohol) |
498-00-0 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 |
Vanillyl alcohol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:498-00-0)Vanillyl alcohol
注文番号:A827855
在庫ステータス:in Stock/in Stock
はかる:500g/1kg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 05:27
価格 ($):156.0/266.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:498-00-0)4-Hydroxy-3-methoxybenzyl alcohol
注文番号:1674474
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:12
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:498-00-0)4-羟基-3-甲氧基苄醇
注文番号:LE1674474
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:32
価格 ($):discuss personally
Vanillyl alcohol 関連文献
-
Zegang Qiu,Xiaoxia He,Zhiqin Li,Qichen Guan,Liang Ding,Yanan Zhu,Yueling Cao Catal. Sci. Technol. 2022 12 5178
-
Peng Lin,Rong Shang,Qizhao Zhang,Bang Gu,Qinghu Tang,Fangli Jing,Qiue Cao,Wenhao Fang Catal. Sci. Technol. 2022 12 4613
-
Trenton H. Parsell,Benjamin C. Owen,Ian Klein,Tiffany M. Jarrell,Christopher L. Marcum,Laura J. Haupert,Lucas M. Amundson,Hilkka I. Kentt?maa,Fabio Ribeiro,Jeffrey T. Miller,Mahdi M. Abu-Omar Chem. Sci. 2013 4 806
-
Alexander Stücker,Jacob Podschun,Bodo Saake,Ralph Lehnen Anal. Methods 2018 10 3481
-
Zegang Qiu,Xiaoxia He,Zhiqin Li,Qichen Guan,Liang Ding,Yanan Zhu,Yueling Cao Catal. Sci. Technol. 2022 12 5178
498-00-0 (Vanillyl alcohol) 関連製品
- 82654-98-6(Vanillyl Butyl Ether)
- 6971-51-3(3-Methoxybenzenemethanol)
- 83459-29-4(3,4-Diethoxybenzyl alcohol)
- 93-03-8(Veratryl alcohol)
- 13184-86-6(Vanillyl ethylether)
- 33693-48-0(4-(Benzyloxy)-3-methoxy-benzyl Alcohol)
- 3840-31-1(3,4,5-Trimethoxybenzyl Alcohol)
- 4383-06-6(5-(hydroxymethyl)-2-methoxyphenol)
- 7540-51-4(L-Citronellol)
- 23702-54-7(Diveratryl ether)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:498-00-0)Vanillyl Alcohol, ≥ 98.0%

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:498-00-0)Vanillyl alcohol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ












